beta-Aspartyl methylamide
Overview
Description
Beta-Aspartyl methylamide is a compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol1. It is an N-methyl-L-asparagine with a single methyl substituent attached to the amide nitrogen1.
Synthesis Analysis
The synthesis of beta-Aspartyl methylamide is not directly mentioned in the retrieved papers. However, there are studies on the synthesis of similar compounds. For instance, the formation of beta-Aspartic acid residues in specific proteins during the aging process has been studied2. The formation of these residues is not uniform as they appear to be confined to particular sites in these proteins2.Molecular Structure Analysis
The molecular structure analysis of beta-Aspartyl methylamide is not directly mentioned in the retrieved papers. However, there are studies on the structural properties of similar compounds. For instance, the structure of aspartyl protease, which contains aspartic acid residues, has been studied3. The structure of this enzyme is stabilized by a single disulfide bridge formed with two out of the four cysteine residues3.Chemical Reactions Analysis
The chemical reactions involving beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the chemical reactions of similar compounds. For instance, the formation of biologically uncommon d-beta-aspartic acid residues in specific proteins during the aging process has been studied2. These residues are thought to result from the racemization of aspartyl residues in these particular polypeptides2.Physical And Chemical Properties Analysis
The physical and chemical properties of beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the physical and chemical properties of similar compounds. For instance, the influence of biochar application on different soil physical, chemical, and microbial properties has been studied5.Scientific Research Applications
1. Analysis of d-β-Aspartyl Isomers at Specific Sites in Proteins
- Methods of Application: The method to identify the specific sites of d-β-aspartic acids inversion in proteins is described in the research . The techniques used include RP-HPLC and Mass spectrometry .
- Results or Outcomes: The presence of d-Asp in aged tissues of living organisms is thought to result from the racemization of aspartyl residues in these particular polypeptides . Of all the naturally occurring amino acids, aspartic acid is the most susceptible to racemization .
2. Aspartame Production
- Summary of Application: A novel industrial aspartame production route has been reported, involving the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase .
- Methods of Application: The route involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
- Results or Outcomes: This novel route for aspartame production simplifies the manufacturing process and potentially increases the total production yield .
3. β-Secretase as a Primary Drug Target of Alzheimer Disease
- Summary of Application: β-secretase (BACE1) is responsible for regulating different biological functions. Several biochemical studies reported that BACE1 enzyme plays a key role in Alzheimer disease (AD) .
- Methods of Application: The structure and function of β-secretase in AD have been explored over the past decade .
- Results or Outcomes: The presence of β-secretase in AD has led to the development of pharmacophore to design selective BACE1 inhibitors .
4. Substrate-based Chemical Probes for Alzheimer’s γ-secretase
- Summary of Application: The membrane-embedded γ-secretase complex carries out hydrolysis within the lipid bilayer in proteolyzing nearly 100 different membrane protein substrates .
- Methods of Application: Substrate-based chemical probes have been critical to unraveling the complexity of γ-secretase .
- Results or Outcomes: More in-depth study of γ-secretase and how AD-causing mutations alter its structure and function is clearly needed .
5. Partial Reduction of Amyloid β Production by β-secretase Inhibitors
- Summary of Application: Aβ peptides are produced by sequential proteolytic processing of APP, with β-secretase (BACE) being the initiating enzyme .
- Methods of Application: Several BACE inhibitors have been tested in clinical trials .
- Results or Outcomes: So far, all trials have had negative outcomes or even led to worsening of symptoms .
6. Novel Route for Aspartame Production
- Summary of Application: A novel industrial aspartame production route has been reported, involving the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase .
- Methods of Application: The route involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
- Results or Outcomes: This novel route for aspartame production simplifies the manufacturing process and potentially increases the total production yield .
Safety And Hazards
The safety and hazards of beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are safety data sheets available for similar compounds. For instance, the safety data sheet for L-Aspartyl-L-phenylalanine methyl ester, a laboratory chemical, is available6.
Future Directions
The future directions of research on beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the future directions of research on similar compounds. For instance, a study on the role of ASRGL1 in retinitis pigmentosa suggests that understanding the molecular mechanism for ASRGL1-related retinitis pigmentosa could be a future direction of research7.
properties
IUPAC Name |
(2S)-2-amino-4-(methylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMVEKWKKDNAH-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315024 | |
Record name | N-Methyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aspartyl methylamide | |
CAS RN |
7175-34-0 | |
Record name | N-Methyl-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7175-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aspartyl methylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7175-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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